2-Bromo-3-methoxypropanoic acid
Overview
Description
2-Bromo-3-methoxypropanoic acid is an organic compound with the molecular formula C4H7BrO3. It is a brominated derivative of methoxypropanoic acid and is used in various chemical reactions and research applications. The compound is characterized by the presence of a bromine atom, a methoxy group, and a carboxylic acid group, making it a versatile intermediate in organic synthesis.
Scientific Research Applications
2-Bromo-3-methoxypropanoic acid is utilized in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Employed in the production of specialty chemicals and as a building block in polymer synthesis.
Safety and Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Biochemical Pathways
Given the compound’s structure, it may be involved in pathways related to fatty acid metabolism or other processes involving similar molecular structures .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound’s lipophilicity (Log Po/w) is 1.12 (iLOGP), indicating moderate lipophilicity, which can affect its distribution and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-methoxypropanoic acid can be synthesized through the bromination of 3-methoxypropanoic acid. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as distillation and crystallization can enhance the efficiency and purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can also participate in elimination reactions to form alkenes, particularly under basic conditions.
Oxidation and Reduction: While the methoxy group is relatively stable, the carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) in aqueous or alcoholic solvents.
Elimination: Strong bases like potassium hydroxide (KOH) or sodium ethoxide (NaOEt) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Substitution: Formation of 3-methoxypropanoic acid derivatives.
Elimination: Formation of alkenes such as 3-methoxypropene.
Oxidation: Formation of carboxylates.
Reduction: Formation of alcohols like 3-methoxypropanol.
Comparison with Similar Compounds
3-Methoxypropanoic Acid: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-3-hydroxypropanoic Acid: Contains a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
2-Bromo-3-chloropropanoic Acid: Contains a chlorine atom instead of a methoxy group, affecting its chemical properties and uses.
Uniqueness: 2-Bromo-3-methoxypropanoic acid is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various substitution, elimination, and oxidation-reduction reactions makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-bromo-3-methoxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO3/c1-8-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSAODTDHXIDDAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562123 | |
Record name | 2-Bromo-3-methoxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65090-78-0 | |
Record name | 2-Bromo-3-methoxypropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65090-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-3-methoxypropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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